molecular formula C13H15NO2 B2440916 3-Acetyl-1-phenylpiperidin-2-one CAS No. 2092204-97-0

3-Acetyl-1-phenylpiperidin-2-one

Cat. No.: B2440916
CAS No.: 2092204-97-0
M. Wt: 217.268
InChI Key: PILPATAVOYVCMA-UHFFFAOYSA-N
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Description

3-Acetyl-1-phenylpiperidin-2-one is an organic compound with the molecular formula C13H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-phenylpiperidin-2-one typically involves the acetylation of 1-phenylpiperidin-2-one. One common method includes the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-phenylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Acetyl-1-phenylpiperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperidin-2-one: A precursor to 3-Acetyl-1-phenylpiperidin-2-one, differing by the absence of the acetyl group.

    3-Acetylpiperidine: Similar structure but lacks the phenyl group.

    1-Benzylpiperidin-2-one: Contains a benzyl group instead of a phenyl group.

Uniqueness

This compound is unique due to its specific combination of acetyl and phenyl groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-acetyl-1-phenylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10(15)12-8-5-9-14(13(12)16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILPATAVOYVCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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